![molecular formula C19H28N4O4 B12519571 N-Formyl-L-alanyl-N-[(2S)-6-amino-1-oxohexan-2-yl]-L-phenylalaninamide CAS No. 653603-73-7](/img/structure/B12519571.png)
N-Formyl-L-alanyl-N-[(2S)-6-amino-1-oxohexan-2-yl]-L-phenylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Formyl-L-alanyl-N-[(2S)-6-amino-1-oxohexan-2-yl]-L-phenylalaninamide is a complex organic compound that belongs to the class of N-formylated peptides These compounds are characterized by the presence of a formyl group attached to the nitrogen atom of the peptide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-L-alanyl-N-[(2S)-6-amino-1-oxohexan-2-yl]-L-phenylalaninamide typically involves the formylation of the peptide chain. One common method is the N-formylation of amines using formic acid or formic acid derivatives in the presence of a catalyst . The reaction conditions often include mild temperatures and the use of solvents such as water or polyethylene glycol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of N-formylated peptides can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of heterogeneous nanocatalysts in these reactors has been shown to enhance the efficiency of the formylation process .
Analyse Chemischer Reaktionen
Types of Reactions
N-Formyl-L-alanyl-N-[(2S)-6-amino-1-oxohexan-2-yl]-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Various halogenating agents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-Formyl-L-alanyl-N-[(2S)-6-amino-1-oxohexan-2-yl]-L-phenylalaninamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of N-Formyl-L-alanyl-N-[(2S)-6-amino-1-oxohexan-2-yl]-L-phenylalaninamide involves its interaction with specific molecular targets. The formyl group allows the compound to bind to receptors or enzymes, modulating their activity. This interaction can trigger various cellular pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Formyl-L-methionine: Known for its role in initiating protein synthesis in prokaryotes.
N-Formyl-L-tyrosine: Studied for its potential as a therapeutic agent.
N-Formyl-L-leucine: Used in the synthesis of peptides and proteins.
Uniqueness
N-Formyl-L-alanyl-N-[(2S)-6-amino-1-oxohexan-2-yl]-L-phenylalaninamide is unique due to its specific structure, which combines the properties of formylated peptides with those of amino acids. This unique combination allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
653603-73-7 |
|---|---|
Molekularformel |
C19H28N4O4 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-6-amino-1-oxohexan-2-yl]-2-[[(2S)-2-formamidopropanoyl]amino]-3-phenylpropanamide |
InChI |
InChI=1S/C19H28N4O4/c1-14(21-13-25)18(26)23-17(11-15-7-3-2-4-8-15)19(27)22-16(12-24)9-5-6-10-20/h2-4,7-8,12-14,16-17H,5-6,9-11,20H2,1H3,(H,21,25)(H,22,27)(H,23,26)/t14-,16-,17-/m0/s1 |
InChI-Schlüssel |
ORAZKXADHLGFTE-XIRDDKMYSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C=O)NC=O |
Kanonische SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C=O)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,4-Dimethoxyphenyl)methyl]-N-[(pyridin-2-yl)methyl]glycine](/img/structure/B12519488.png)
![N,N'-[(Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide)](/img/structure/B12519499.png)
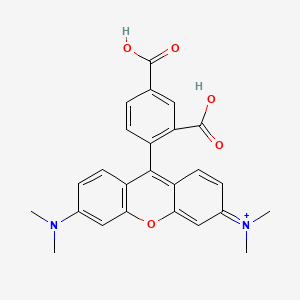
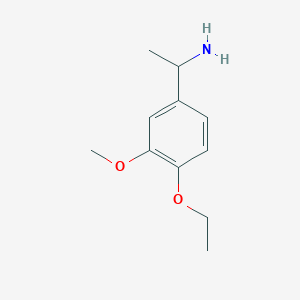
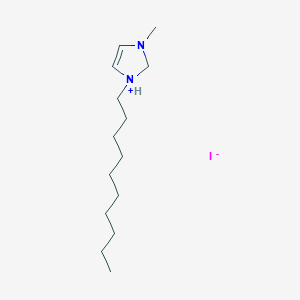
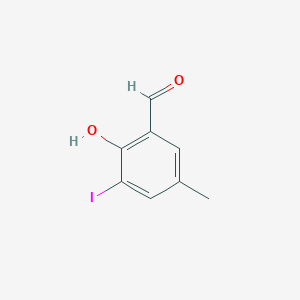

![N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12519533.png)
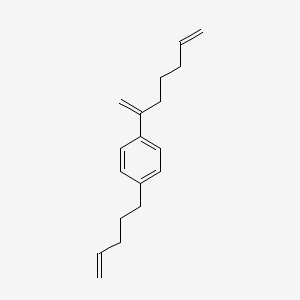

![[(2E)-2-(Ethoxyphosphanylidene)ethyl]oxidanium](/img/structure/B12519546.png)
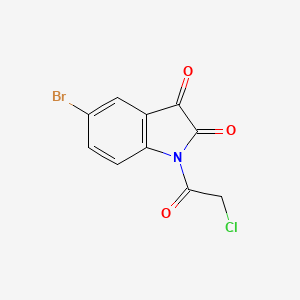
![N-(2-{5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-2-(4-methylphenyl)acetamide](/img/structure/B12519565.png)
![3-{[1-(3-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12519573.png)
